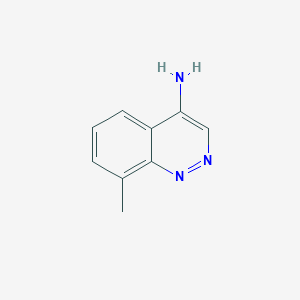
8-Methylcinnolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylcinnolin-4-amine is an organic compound belonging to the cinnoline family, characterized by a heterocyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylcinnolin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reductive cyclization of hydrazones derived from the condensation of 2-nitrophenylhydrazine with methyl pyruvate . This reaction is carried out in methanol with concentrated hydrochloric acid as a catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-Methylcinnolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
8-Methylcinnolin-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly as enzyme inhibitors and receptor ligands.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 8-Methylcinnolin-4-amine involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain enzymes, inhibiting their activity by binding to their active sites. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Cinnoline: The parent compound of 8-Methylcinnolin-4-amine, differing by the absence of the methyl group.
Quinoline: Another nitrogen-containing heterocycle with similar structural features but different chemical properties.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms in the ring structure.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 8-position can influence its interaction with molecular targets, making it a valuable compound for developing specialized applications .
Properties
CAS No. |
89770-41-2 |
|---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
8-methylcinnolin-4-amine |
InChI |
InChI=1S/C9H9N3/c1-6-3-2-4-7-8(10)5-11-12-9(6)7/h2-5H,1H3,(H2,10,12) |
InChI Key |
WVKMSDVQKSFKBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(tert-Butyl)-2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B11767600.png)

![N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide](/img/structure/B11767610.png)
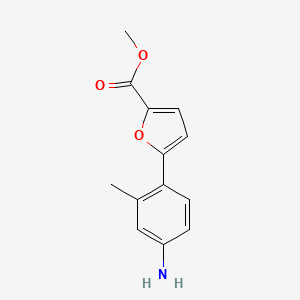
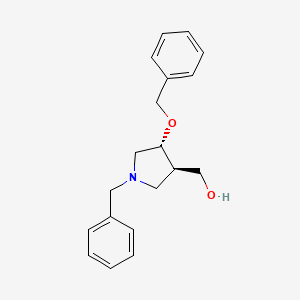
![2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11767618.png)
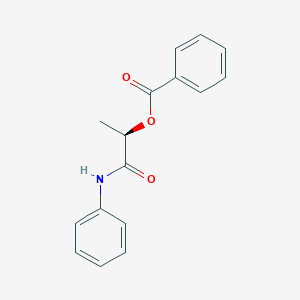
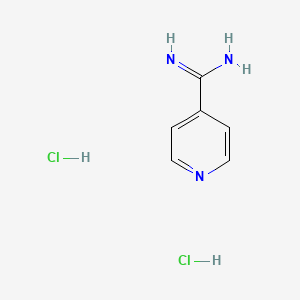
![Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate](/img/structure/B11767632.png)
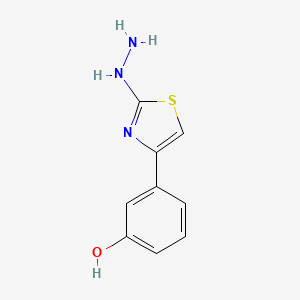
![N,N-Dimethylbenzo[d]isothiazol-6-amine](/img/structure/B11767644.png)
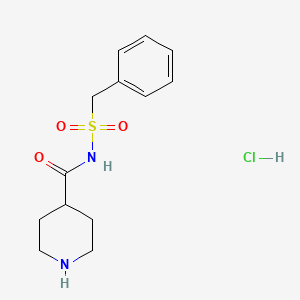
![2H-Pyrrolo[2,3-D]thiazole](/img/structure/B11767667.png)
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B11767672.png)
